

# N-Desmethyl Glasdegib: A Technical Overview of a Key Glasdegib Metabolite

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**N-Desmethyl glasdegib** is the primary human metabolite of glasdegib, a medication approved for the treatment of newly diagnosed acute myeloid leukemia (AML) in certain adult patients.[1] [2][3][4] Glasdegib functions as an inhibitor of the Hedgehog signaling pathway, a crucial pathway in embryonic development that can be aberrantly activated in various cancers.[4][5][6] **N-Desmethyl glasdegib**, also known as M3, is formed through the demethylation of the parent compound. Understanding the chemical structure, properties, and biological activity of this metabolite is critical for a comprehensive assessment of glasdegib's overall pharmacological profile, including its efficacy and safety.

## **Chemical Structure and Properties**

**N-Desmethyl glasdegib** is structurally similar to its parent compound, glasdegib, with the notable absence of a methyl group on the piperidine ring.

Table 1: Chemical Identifiers of N-Desmethyl Glasdegib



| Identifier        | Value                                                                        |
|-------------------|------------------------------------------------------------------------------|
| IUPAC Name        | 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)-3-(4-cyanophenyl)urea |
| Molecular Formula | C20H20N6O[7]                                                                 |
| SMILES            | N(C(=O)Nc1ccc(cc1)C#N)[C@H]2CINVALID-<br>LINKc3[nH]c4c(n3)cccc4[7]           |
| InChl             | YCKOMQLGYYEBHS-CRAIPNDOSA-N[7]                                               |
| CAS Number        | 2222533-66-4[7]                                                              |

Table 2: Physicochemical Properties of N-Desmethyl Glasdegib

| Property                       | Value        |
|--------------------------------|--------------|
| Molecular Weight               | 360.42 g/mol |
| Topological Polar Surface Area | 114 Ų        |
| Hydrogen Bond Donors           | 4            |
| Hydrogen Bond Acceptors        | 5            |
| Rotatable Bonds                | 3            |

Note: Some physicochemical properties are calculated based on the chemical structure.

## **Biological Activity and Signaling Pathway**

Like its parent drug, **N-Desmethyl glasdegib** is expected to interact with the Hedgehog signaling pathway. Glasdegib targets and inhibits the Smoothened (SMO) receptor, a key component of this pathway.[6][8] The aberrant activation of the Hedgehog pathway is implicated in the survival and proliferation of cancer stem cells. By inhibiting this pathway, glasdegib, and potentially its major metabolite, can disrupt these pathological processes.

Below is a diagram illustrating the canonical Hedgehog signaling pathway and the proposed point of inhibition by glasdegib and its metabolites.





Click to download full resolution via product page

Caption: Inhibition of the Hedgehog signaling pathway by Glasdegib and its metabolite.

# **Experimental Protocols**

The characterization and quantification of **N-Desmethyl glasdegib** in biological matrices are essential for pharmacokinetic and drug metabolism studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the standard analytical method for this purpose.



# General Workflow for Quantification of N-Desmethyl Glasdegib in Plasma





Click to download full resolution via product page

Caption: A typical workflow for the bioanalysis of N-Desmethyl glasdegib.

A detailed experimental protocol would involve the following steps:

- Sample Preparation:
  - Thaw plasma samples at room temperature.



- $\circ$  To 100  $\mu$ L of plasma, add 300  $\mu$ L of a protein precipitation solvent (e.g., acetonitrile containing an appropriate internal standard).
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a 96-well plate for analysis.
- LC-MS/MS Conditions:
  - HPLC System: A standard UHPLC system.
  - Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 μm).
  - Mobile Phase A: 0.1% formic acid in water.
  - Mobile Phase B: 0.1% formic acid in acetonitrile.
  - Gradient: A suitable gradient from low to high organic content to elute the analyte and internal standard.
  - Flow Rate: 0.4 mL/min.
  - Injection Volume: 5 μL.
  - Mass Spectrometer: A triple quadrupole mass spectrometer.
  - Ionization Mode: Electrospray ionization (ESI) in positive mode.
  - MRM Transitions: Specific precursor-to-product ion transitions for N-Desmethyl glasdegib and the internal standard would need to be optimized.
- Data Analysis:
  - Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a matching biological matrix.



### Conclusion

**N-Desmethyl glasdegib** is a significant metabolite of glasdegib. Its structural similarity to the parent compound suggests a potential for similar biological activity. A thorough understanding of its chemical properties and a robust analytical methodology for its quantification are paramount for the continued clinical development and optimization of glasdegib therapy. Further research into the specific pharmacological and toxicological profile of **N-Desmethyl glasdegib** will provide a more complete picture of the in vivo activity of glasdegib.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Glasdegib Wikipedia [en.wikipedia.org]
- 2. Daurismo (Glasdegib) Approved, in Combination with Low-Dose Cytarabine, for Newly Diagnosed Acute Myeloid Leukemia in Older Adults or Those Unfit for Intensive Chemotherapy [ahdbonline.com]
- 3. FDA Approval Summary: Glasdegib for Newly Diagnosed Acute Myeloid Leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pfizer.com [pfizer.com]
- 5. Adding glasdegib to chemotherapy does not improve survival in patients with untreated AML - BJH [bjh.be]
- 6. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-DESMETHYL GLASDEGIB [drugfuture.com]
- 8. Glasdegib | C21H22N6O | CID 25166913 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Desmethyl Glasdegib: A Technical Overview of a Key Glasdegib Metabolite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15192572#n-desmethyl-glasdegib-chemicalstructure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com